molecular formula C23H23NO7 B11041510 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B11041510
M. Wt: 425.4 g/mol
InChI Key: WLNWQFBTYJLYEM-UHFFFAOYSA-N
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Description

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structural features, including multiple hydroxyl and methoxy groups, as well as a pyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyran ring.

    Attachment of Hydroxy and Methoxy Groups: Hydroxylation and methoxylation reactions are carried out using reagents such as methanol and hydroxylating agents.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, the compound may exhibit various activities such as antioxidant, anti-inflammatory, or antimicrobial effects. These properties make it a candidate for further pharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be explored for use in drug development, particularly for conditions where its biological activities are beneficial.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity may be due to its ability to donate electrons and neutralize free radicals. The hydroxyl and methoxy groups play crucial roles in these interactions, stabilizing reactive species and preventing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide: Similar structure but lacks the methyl group on the pyran ring.

    3-(3-hydroxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both hydroxyl and methoxy groups, along with the specific substitution pattern on the pyran ring, makes 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3-methoxyphenyl)propanamide unique. These features contribute to its distinct chemical reactivity and potential biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C23H23NO7/c1-13-9-19(26)22(23(28)31-13)17(14-7-8-20(30-3)18(25)10-14)12-21(27)24-15-5-4-6-16(11-15)29-2/h4-11,17,25-26H,12H2,1-3H3,(H,24,27)

InChI Key

WLNWQFBTYJLYEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=CC(=C(C=C3)OC)O)O

Origin of Product

United States

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